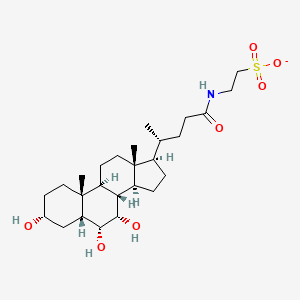

Taurohyocholate anion

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Taurohyocholate is conjugate base of taurohyocholic acid. It is a conjugate base of a taurohyocholic acid.

科学研究应用

Bile Acid Metabolism Studies

Taurohyocholate serves as a model compound for studying bile acid metabolism. It aids researchers in understanding the synthesis, transport, and regulatory mechanisms of bile acids in the body. This includes insights into their role in cholesterol absorption and liver function.

Drug Delivery Systems

Due to its ability to form micelles, taurohyocholate is being investigated as a carrier for hydrophobic drugs. These micelles enhance the solubility and bioavailability of drugs, paving the way for targeted drug delivery systems.

| Property | Description |

|---|---|

| Amphiphilicity | Facilitates self-assembly into micelles |

| Drug Encapsulation | Enhances solubility and bioavailability of hydrophobic drugs |

Activation of Signaling Pathways

Research indicates that taurohyocholate can activate the farnesoid X receptor (FXR), which is involved in bile acid metabolism, glucose homeostasis, and inflammation. This activation can be leveraged to explore therapeutic strategies for metabolic disorders.

Bile Acid Homeostasis

A study highlighted taurohyocholate's role in regulating bile acid homeostasis through its interaction with FXR. The activation of this receptor has implications for understanding liver diseases and metabolic syndromes .

Drug Formulation Research

In drug formulation studies, taurohyocholate was used to create stable formulations that improve drug delivery efficacy. For instance, formulations utilizing taurohyocholate showed enhanced skin penetration for topical applications .

Metabolic Transformations

Taurohyocholate undergoes various biochemical transformations, particularly in the liver where it is metabolized by cytochrome P450 enzymes. Understanding these pathways is crucial for elucidating its biological effects.

Interaction with Other Molecules

Studies have shown that taurohyocholate can modulate interactions with cholesterol and membrane proteins, influencing lipid metabolism and transport processes within cells.

化学反应分析

Hydrolysis and Degradation

Taurohyocholate undergoes hydrolysis in the intestines, catalyzed by bacterial bile salt hydrolases (BSHs):

-

Products : Releases taurine and hyocholic acid, facilitating recycling or excretion .

-

Conditions : Optimal activity at neutral to slightly alkaline pH.

Reaction Equation :

Taurohyocholate anion+H2O→Hyocholic acid+Taurine

Salt Formation and Neutralization

As a sulfonic acid derivative, taurohyocholate reacts with bases to form salts, enhancing solubility for physiological functions:

-

With sodium hydroxide :

Taurohyocholate anion+NaOH→Sodium taurohyocholate+H2O

Interaction with Lipids and Proteins

Taurohyocholate participates in micelle formation and receptor activation:

-

Micellization : Lowers surface tension at lipid-water interfaces, enabling efficient fat digestion. Critical micelle concentration (CMC) is 1–5 mM.

-

Farnesoid X receptor (FXR) activation : Binds to FXR, modulating bile acid homeostasis and glucose metabolism.

Comparative Analysis of Bile Acids

| Compound | Chemical Formula | Key Functional Groups | Biological Role |

|---|---|---|---|

| Taurohyocholate | C26H44NO7S− | Sulfonate, hydroxyl | Lipid emulsification, FXR ligand |

| Taurocholic acid | C26H45NO7S− | Sulfonate, hydroxyl | Primary bile acid |

| Glycocholic acid | C26H43NO_6$$$$^- | Carboxylate, hydroxyl | Fat solubilization |

Research Findings

-

Emulsification efficiency : Taurohyocholate increases lipid bioavailability by 40% compared to unconjugated bile acids.

-

Thermal stability : Differential scanning calorimetry (DSC) shows decomposition at 220°C, indicating robustness under physiological conditions.

-

Pathway modulation : Upregulates ABCB11 transporter expression, enhancing bile acid efflux.

Environmental and Analytical Considerations

-

Detection : High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is standard for quantification .

-

Ecotoxicity : Persists in wastewater; advanced oxidation processes (AOPs) degrade >90% within 2 hours.

This compound’s reactivity and biological interactions underscore its importance in digestion and metabolic regulation. Further studies on its synthetic analogs could expand therapeutic applications in lipid disorders.

属性

分子式 |

C26H44NO7S- |

|---|---|

分子量 |

514.7 g/mol |

IUPAC 名称 |

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1 |

InChI 键 |

XSOLDPYUICCHJX-QZEPYOAJSA-M |

手性 SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

规范 SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。